7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-bromo-2-[3-(dimethylamino)propyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-24(2)10-3-11-25-18(13-6-8-23-9-7-13)17-19(26)15-12-14(22)4-5-16(15)28-20(17)21(25)27/h4-9,12,18H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFLJCZVMCCRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of a suitable precursor to form the chromeno-pyrrole structure. This can be achieved through a series of condensation and cyclization reactions under acidic or basic conditions.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the chromeno-pyrrole core with a dimethylamino propyl halide under basic conditions.
Introduction of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the core structure, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with azide or thiol groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Materials Science: Its chromeno-pyrrole core can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino propyl side chain play crucial roles in binding to these targets, leading to the modulation of their activity. The pyridinyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Core Structure Comparison
- Target Compound: Chromeno[2,3-c]pyrrole-3,9-dione core with bromine (position 7), pyridin-4-yl (position 1), and 3-(dimethylamino)propyl (position 2).
- Compound A: 2-(4-Bromophenyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione () Features a 4-bromophenyl group (position 2), chlorine (position 7), and 4-hydroxy-3-methoxyphenyl (position 1). Lacks the dimethylamino propyl side chain, reducing basicity but introducing phenolic and methoxy groups for hydrogen bonding.
- Compound B: (Z)-3-{2-(3-Bromo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones () Pyrazolo[1,5-c]pyrimidine core with bromine (position 3), phenyl groups (positions 2 and 5), and a hydrazono-indolinone moiety.
Physicochemical Properties
Biological Activity
7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a bromine atom, a dimethylamino group, and a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 373.25 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentrations (MICs) against Candida albicans were reported as follows:
| Sample | MIC (µg/mL) |
|---|---|
| BQ-01 | 0.8 |
| BQ-02 | 12.5 |
| BQ-03 | 0.8 |
| BQ-04 | 1.6 |
| BQ-05 | 0.8 |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
These results indicate that certain derivatives possess potent antifungal activity, making them promising candidates for further development in treating fungal infections .
Anticancer Activity
The compound has also shown potential in anticancer research. In vitro studies have indicated that similar chromeno-pyrrole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and survival . The mechanism involves modulation of key proteins involved in apoptosis and cell cycle regulation.
Anti-inflammatory Properties
Compounds with structural similarities to this derivative have been investigated for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This activity could be beneficial in treating diseases characterized by chronic inflammation.
The biological activity of 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It might interact with cellular receptors involved in signaling pathways that regulate growth and apoptosis.
- Molecular Docking Studies : Computational analyses suggest strong binding affinities to target proteins associated with disease processes .
Case Studies
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal efficacy of synthesized derivatives against C. albicans, it was found that specific modifications to the chemical structure significantly enhanced antifungal activity, highlighting the role of the dimethylamino group in increasing bioactivity .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds demonstrated that treatment with these derivatives led to a marked decrease in cell viability in several cancer cell lines, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
